molecular formula C6H6ClN B1585889 5-Chloro-2-methylpyridine CAS No. 72093-07-3

5-Chloro-2-methylpyridine

Cat. No. B1585889
CAS RN: 72093-07-3
M. Wt: 127.57 g/mol
InChI Key: DEMKNLXJQNYAFY-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpyridine, also known as 2-chloro-5-methylpyridine, is an organic compound with the molecular formula C6H6ClN. It is a colorless liquid that is soluble in water and is used in the synthesis of various organic compounds. It is also used as a catalyst in the production of pharmaceuticals and in the manufacture of polymers. 5-Chloro-2-methylpyridine is a versatile compound with a wide range of applications in the chemical industry.

Scientific Research Applications

Application 1: Agrochemical and Pharmaceutical Industries

  • Summary of the Application: 5-Chloro-2-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application or Experimental Procedures: Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application 2: Pesticide Intermediate

  • Summary of the Application: 5-Chloro-2-methylpyridine is used as an intermediate in the production of pesticides .
  • Results or Outcomes: The use of 5-Chloro-2-methylpyridine in pesticide production contributes to the effectiveness of the final product. The specific results or outcomes can vary depending on the type of pesticide and its intended use .

Application 3: Synthesis of Herbicidal Compounds

  • Summary of the Application: 5-Chloro-2-methylpyridine is used in the synthesis of certain herbicidal compounds .
  • Methods of Application or Experimental Procedures: The solution of 2-chloro-5-methylpyridine obtained may be used directly for further chlorination to form 2-chloro-5-trichloromethylpyridine with, for example, chlorine gas in the presence of a free radical initiator .
  • Results or Outcomes: The use of 5-Chloro-2-methylpyridine in the synthesis of herbicidal compounds contributes to the effectiveness of the final product. The specific results or outcomes can vary depending on the type of herbicide and its intended use .

Application 4: Synthesis of 2-Methylthio-5-Pyridinemethylene Amine

  • Summary of the Application: 5-Chloro-2-methylpyridine is used in the synthesis of 2-methylthio-5-pyridinemethylene amine .
  • Results or Outcomes: The use of 5-Chloro-2-methylpyridine in the synthesis of 2-methylthio-5-pyridinemethylene amine contributes to the effectiveness of the final product. The specific results or outcomes can vary depending on the synthesis process and its intended use .

Application 5: Synthesis of 5-Methyl-2,2’-Bipyridine

  • Summary of the Application: 5-Chloro-2-methylpyridine is used in the synthesis of 5-methyl-2,2’-bipyridine .
  • Results or Outcomes: The use of 5-Chloro-2-methylpyridine in the synthesis of 5-methyl-2,2’-bipyridine contributes to the effectiveness of the final product. The specific results or outcomes can vary depending on the synthesis process and its intended use .

properties

IUPAC Name

5-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMKNLXJQNYAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376526
Record name 5-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylpyridine

CAS RN

72093-07-3
Record name 5-Chloro-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72093-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MT Edgar - 1977 - search.proquest.com
Several 3-aryl-5-bromo-2 (5H)-furanones were prepared by treatment of methyl 2-aryl-4-oxobutyrate with bromine in acetic acid. The furanones produced include 3-phenyl-5, 5-dibromo-…
Number of citations: 2 search.proquest.com
L Van der Does, HJ Den Hertog - Recueil des Travaux …, 1972 - Wiley Online Library
The action of potassium amide in liquid ammonia on several methyl substituted 3‐ and 4‐bromo(chloro)pyridines, of 5‐bromo‐2‐t‐butylpyridine and of 3‐bromo (chloro) and 4‐bromo(…
Number of citations: 14 onlinelibrary.wiley.com
Y Zhang, J Yuan, G Huang, H Yu, J Liu, J Chen… - Chemical …, 2022 - pubs.rsc.org
… On the other hand, 3-chloropyridine, 5-chloro-2-methylpyridine, and 4-chloro-2,6-dimethylpyridine were well tolerated, and the expected products 16–18 were obtained in yields of 50–…
Number of citations: 12 pubs.rsc.org
M Mansouri, S Rumrill, S Dawson, A Johnson… - Molecules, 2023 - mdpi.com
Human immunodeficiency virus type I (HIV-1) is a retrovirus that infects cells of the host’s immune system leading to acquired immunodeficiency syndrome and potentially death. …
Number of citations: 1 www.mdpi.com
RN Nair, TD Bannister - European journal of organic chemistry, 2015 - Wiley Online Library
In the course of a structure–activity relationship study of pyrrole[3,4‐d]pyridazinones, we optimized conditions for a one‐pot directed lithiation/alkylation reaction that also promoted in …
J Yuan, WP To, ZY Zhang, CD Yue, S Meng… - Organic …, 2018 - ACS Publications
… 3-Chloropyridine, 5-chloro-2-methylpyridine, and 4′-chloro-2,2′:6′,2″-terpyridine also reacted with diphenylphosphine oxide to give the corresponding products in 81% (12), 50% (…
Number of citations: 53 pubs.acs.org
BT Boyle - 2021 - search.proquest.com
Pyridines and diazines serve as cores in pharmaceuticals and are common motifs in organomaterials and ligands. Selective functionalization of these motifs is of importance for …
Number of citations: 0 search.proquest.com

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